Structural Differentiation: 3-Fluorophenyl-Thiazole with 4-Methylbenzamide Versus Ortho-Methyl Isomer (CAS 932986-83-9)
The target compound (932987-26-3) bears a 4-methyl substitution on the benzamide ring. Its closest regioisomer, N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methylbenzamide (CAS 932986-83-9), differs solely in the position of the methyl group (ortho vs. para). In the N-(thiazol-2-yl)-benzamide ZAC antagonist series, the benzamide substitution pattern has been shown to markedly influence antagonist potency. The benchmark TTFB features a 3-fluorobenzamide moiety, while other active analogs in the series bear diverse benzamide substitutions [1]. No published head-to-head ZAC antagonism data exist comparing these two regioisomers directly. Computed physicochemical properties derived from PubChem [2] indicate both compounds share identical molecular formula (C19H17FN2OS), molecular weight (340.4 g/mol), and XLogP3-AA (4.3), but the ortho-methyl substitution introduces steric constraints near the amide bond that may alter target binding conformation.
| Evidence Dimension | XLogP3-AA (Lipophilicity) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.3 |
| Comparator Or Baseline | CAS 932986-83-9 (2-methyl isomer): XLogP3-AA = 4.3 |
| Quantified Difference | Δ = 0 (identical computed lipophilicity) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
Procurement of the para-methyl isomer (932987-26-3) rather than the ortho-methyl isomer is critical when the research objective requires a specific steric presentation of the benzamide moiety, as ZAC antagonist SAR is sensitive to benzamide substitution geometry.
- [1] Madjroh N, et al. (2021). Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). Biochemical Pharmacology, 193:114786. View Source
- [2] PubChem Compound Summary for CID 7518542. National Center for Biotechnology Information (2025). Retrieved April 2026. View Source
